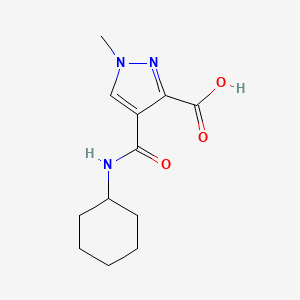
6,7-Dichloro-2(3H)-benzothiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2(3H)-benzothiazolone is a chemical compound that belongs to the class of benzothiazolones It is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzothiazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2(3H)-benzothiazolone typically involves the chlorination of benzothiazolone derivatives One common method is the reaction of benzothiazolone with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro-2(3H)-benzothiazolone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro-2(3H)-benzothiazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Another dichlorinated compound with potential biological activities.
2,3-Dichloro-5,6-dicyanobenzoquinone: Known for its strong oxidizing properties.
6,7-Dichloro-2-dibenzofuranol: A structurally similar compound with different functional groups.
Uniqueness
6,7-Dichloro-2(3H)-benzothiazolone is unique due to its specific substitution pattern and the presence of the benzothiazolone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H3Cl2NOS |
|---|---|
Molekulargewicht |
220.07 g/mol |
IUPAC-Name |
6,7-dichloro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |
InChI-Schlüssel |
WMLFZYAFTURKKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=O)S2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
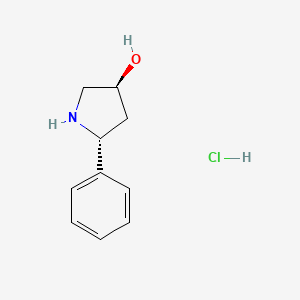
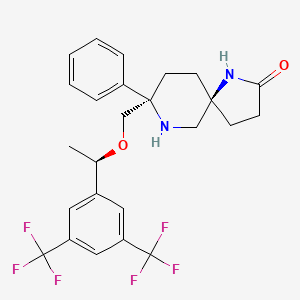
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
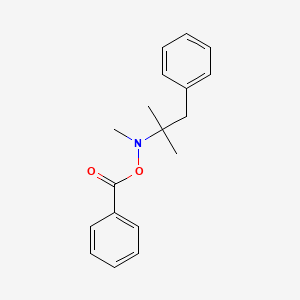

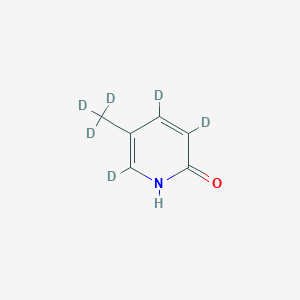


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)

